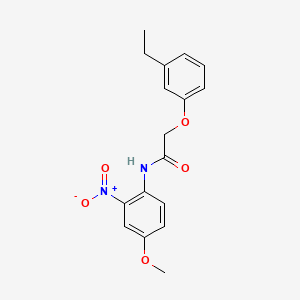
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Menaquinone-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. Menaquinone-7 is a vitamin K2 variant that is found in some animal-based foods and fermented foods. However, its concentration in these sources is relatively low, and therefore, synthetic production is necessary for research purposes.
Mecanismo De Acción
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 acts as a cofactor for the activation of vitamin K-dependent proteins, including osteocalcin and matrix Gla protein. These proteins are essential for bone and vascular health. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also has anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures by activating osteocalcin, a protein that is essential for bone formation. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also improves vascular health by activating matrix Gla protein, which prevents arterial calcification. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 in lab experiments include its synthetic availability, its well-defined chemical structure, and its known mechanism of action. However, the limitations of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
For 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 research include investigating its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 supplementation for various therapeutic applications. Finally, the development of novel 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 involves the condensation of 3-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction with acetic anhydride. The reaction yields 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been extensively studied for its potential therapeutic effects in various diseases, including osteoporosis, cardiovascular disease, and cancer. In osteoporosis, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures. In cardiovascular disease, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to reduce arterial stiffness and improve vascular health. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects and enhance chemotherapy efficacy.
Propiedades
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-5-4-6-14(9-12)24-11-17(20)18-15-8-7-13(23-2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUSDNBZIEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
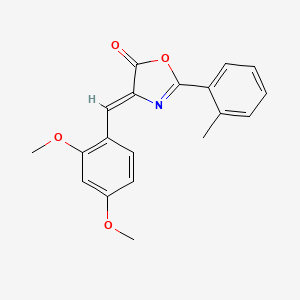
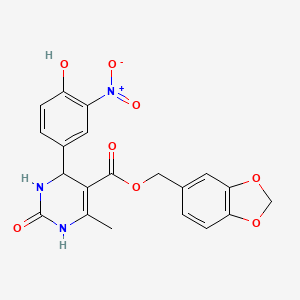
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
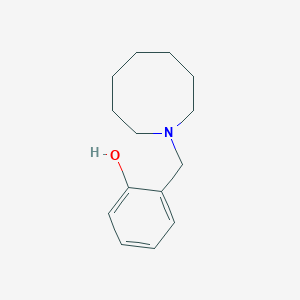
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
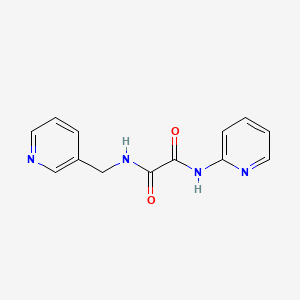
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
